Comparative In Vitro Potency: (S)-Sunvozertinib vs. Wild-Type EGFR Selectivity
(S)-Sunvozertinib demonstrates a pronounced selectivity window for mutant EGFR exon 20 insertions over wild-type EGFR. This is evidenced by its biochemical IC50 values for mutant forms, which are significantly lower compared to its IC50 against wild-type EGFR, a crucial differentiator for minimizing potential on-target toxicity in normal tissues [1].
| Evidence Dimension | Biochemical inhibitory activity (IC50) against wild-type (WT) vs. mutant EGFR |
|---|---|
| Target Compound Data | IC50 = 80.4 nM against WT EGFR (A431 cell line) [1] |
| Comparator Or Baseline | IC50 = 0.4 - 2.1 nM for mutant EGFR (exon20ins and other mutations) |
| Quantified Difference | Selectivity ratio: ~40- to 200-fold greater potency for mutant EGFR over wild-type EGFR [1] |
| Conditions | In vitro cell-based assay using A431 cells for WT EGFR [1]; enzymatic and cellular assays for mutant EGFR |
Why This Matters
This high selectivity index is critical for researchers developing targeted therapies where sparing wild-type EGFR function is essential to avoid dose-limiting toxicities such as skin rash and diarrhea, a common challenge with less selective EGFR inhibitors.
- [1] Dizal (Jiangsu) Pharmaceutical Co., Ltd. WO2019149164A1. ERBB/BTK inhibitors. 2019. (Data for (S)-Sunvozertinib IC50 against WT EGFR) View Source
